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Compound of Interest

Compound Name: 3-Anilino-1-propanol

Cat. No.: B1268279

CAS Number: 31121-11-6

This technical guide provides a comprehensive overview of 3-(Phenylamino)-1-propanol, a
versatile organic compound with applications in medicinal chemistry and materials science.[1]
This document is intended for researchers, scientists, and professionals in drug development,
offering detailed information on its properties, synthesis, and potential biological significance.

Chemical Identity and Properties

3-(Phenylamino)-1-propanol, also known as 3-Anilino-1-propanol, is an organic compound
featuring both an amino and an alcohol functional group.[1] Its structure consists of a propanol
backbone substituted with a phenylamino group, which imparts unique chemical
characteristics.[1] The presence of a hydroxyl group allows for hydrogen bonding, rendering it
soluble in polar solvents and enhancing its reactivity in organic synthesis.[1] The amino group
can readily participate in nucleophilic substitution and coupling reactions, making it a valuable
intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of 3-(Phenylamino)-1-propanol
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Property Value Source

CAS Number 31121-11-6 PubChem

Molecular Formula CoH13NO --INVALID-LINK--

Molecular Weight 151.21 g/mol --INVALID-LINK--
Colorless to pale yellow liquid

Appearance ) --INVALID-LINK--
or solid

IUPAC Name 3-(phenylamino)propan-1-ol PubChem
InChl=1S/C9H13NO/c11-8-4-

InChl 7-10-9-5-2-1-3-6-9/h1-3,5- PubChem
6,10-11H,4,7-8H2
GZYBSURBYCLNSM-

InChlKey PubChem
UHFFFAOYSA-N

SMILES C1=CC=C(C=C1)NCcCcCO PubChem

Synonyms:[2]

e 3-Anilino-1-propanol

* N-(3-Hydroxypropyl)aniline

e 3-Phenylamino-1-propanol

e 1-Propanol, 3-(phenylamino)-

e 3-anilinopropan-1-ol
e 3-phenylaminopropanol

» N-(Hydroxypropyl)aniline

Synthesis and Experimental Protocols
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While specific, detailed experimental protocols for the synthesis of 3-(Phenylamino)-1-propanol
are not readily available in the public domain, a general approach can be inferred from
standard organic chemistry principles. A plausible synthetic route would involve the reaction of
aniline with a three-carbon synthon containing a hydroxyl group or a precursor that can be
readily converted to one.

Logical Workflow for a Potential Synthesis:

Nucleophilic Substitution
or
Michael Addition

3-(Phenylamino)-1-propanol

Click to download full resolution via product page
Caption: A potential synthetic workflow for 3-(Phenylamino)-1-propanol.

One possible method involves the nucleophilic substitution of a 3-halopropanol (e.g., 3-chloro-
1-propanol or 3-bromo-1-propanol) with aniline. The reaction would likely be carried out in the
presence of a base to neutralize the hydrogen halide formed.
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Alternatively, a Michael addition of aniline to acrolein, followed by the reduction of the resulting
aldehyde, would also yield the desired product. The choice of solvent, temperature, and
catalyst would be critical for optimizing the reaction yield and purity.

Note: These are proposed synthetic routes. Researchers should consult the chemical literature
and safety data before attempting any synthesis.

Applications in Drug Development and
Pharmacology

The structural motif of a phenylamino group attached to an alkyl chain with a terminal alcohol is
found in various pharmacologically active molecules. While specific biological activity data for
3-(Phenylamino)-1-propanol is limited in publicly accessible databases, its potential as a
scaffold or intermediate in drug discovery is noteworthy.

Compounds with similar structural features, such as propranolol, are well-known beta-
adrenergic blockers.[3] Propranolol is a propanolamine containing a naphthalene ring system,
but it shares the core feature of an amino alcohol.[3] This suggests that derivatives of 3-
(Phenylamino)-1-propanol could be explored for their cardiovascular or neurological activities.

A study on the metabolism of a related compound, (R)- and (S)-3-(phenylamino)propane-1,2-
diol, was conducted in the context of the Toxic Oil Syndrome.[4] This research highlights the
importance of understanding the metabolic fate of such compounds in biological systems.[4]
The study identified several metabolites, indicating that the phenylamino propanol structure
undergoes extensive biotransformation.[4]

Signaling Pathway Involvement

Currently, there is no direct evidence in the scientific literature detailing the specific involvement
of 3-(Phenylamino)-1-propanol in any particular signaling pathway. To understand its potential
mechanism of action, researchers would need to conduct extensive biological screening and
molecular pharmacology studies.

A hypothetical workflow for investigating the biological target and pathway of 3-
(Phenylamino)-1-propanol is outlined below.
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Experimental Workflow for Target Identification:

( )

High-Throughput Screening
(e.g., Cell-based assays)

Hit Validation and
Dose-Response Studies

- 7

Click to download full resolution via product page

Caption: A general workflow for identifying the biological target and signaling pathway of a
novel compound.
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Conclusion

3-(Phenylamino)-1-propanol is a chemical compound with a well-defined structure and potential
for further investigation in the fields of medicinal chemistry and materials science. While
detailed experimental protocols for its synthesis and specific biological activity data are not
extensively documented in the public domain, its structural similarity to known
pharmacologically active agents suggests it could be a valuable building block for the
development of new therapeutic agents. Further research is warranted to fully elucidate its
synthetic accessibility, pharmacological profile, and potential mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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